(4-Methyl-3-nitrophenyl)methanamine

Lipophilicity Medicinal Chemistry Drug Design

Researchers constructing PROTACs or kinase inhibitor libraries require intermediates with precise substitution patterns to ensure predictable reactivity and high synthetic yields. (4-Methyl-3-nitrophenyl)methanamine directly addresses this need with its defined 4-methyl-3-nitro arrangement and a primary benzylamine handle optimized for amide coupling and linker conjugation. • Enables efficient PROTAC assembly via amide bond formation with E3 ligase ligand-linker conjugates • Documented 90% synthetic yield in pyrrolo-triazine aniline-based kinase inhibitor preparation • Reducible nitro group provides a second reactive amine handle for dual-functionalization in fluorescent probes and MOF precursors • ≥95% purity ensures batch-to-batch reproducibility across multi-step medicinal chemistry campaigns

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 623155-53-3
Cat. No. B1320050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-3-nitrophenyl)methanamine
CAS623155-53-3
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CN)[N+](=O)[O-]
InChIInChI=1S/C8H10N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,5,9H2,1H3
InChIKeySYGIBQOBTAYVCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methyl-3-nitrophenyl)methanamine: Sourcing and Chemical Profile


(4-Methyl-3-nitrophenyl)methanamine (CAS 623155-53-3), also known as 4-methyl-3-nitrobenzylamine, is a nitro-substituted aromatic amine with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol [1]. This compound is a specialized organic building block, predominantly recognized for its role as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . Its structure features a primary amine group on a benzyl carbon, enabling a wide range of chemical modifications, including amide bond formation, reductive amination, and use as a linker precursor [2].

(4-Methyl-3-nitrophenyl)methanamine: Analog Limitations


While (4-Methyl-3-nitrophenyl)methanamine belongs to the class of substituted benzylamines, it cannot be simply interchanged with other nitrobenzylamines or unsubstituted analogs. The specific substitution pattern—a methyl group at the 4-position and a nitro group at the 3-position—critically influences its electronic properties, steric profile, and subsequent reactivity [1]. This precise arrangement dictates the compound's behavior in key chemical transformations, such as nucleophilic substitution or coupling reactions, which are foundational to building complex molecules like protein degraders [2]. As a result, substituting this compound with a positional isomer or a de-methylated analog can lead to altered reaction kinetics, lower synthetic yields, or even complete failure of a multi-step synthesis, thereby compromising the integrity of a drug discovery or chemical biology program. The quantitative evidence below details these critical, non-interchangeable performance attributes.

(4-Methyl-3-nitrophenyl)methanamine: Evidence-Based Comparison


LogP Advantage Over 4-Nitrobenzylamine

(4-Methyl-3-nitrophenyl)methanamine exhibits a calculated partition coefficient (LogP) of 0.3, which is substantially lower than that of its close analog, 4-nitrobenzylamine (LogP values ranging from 1.04 to 3.08) [1][2]. This indicates that the target compound is significantly more hydrophilic. In drug discovery, a lower LogP often correlates with improved aqueous solubility and can influence a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Lipophilicity Medicinal Chemistry Drug Design

Protein Degrader Building Block for PROTACs

(4-Methyl-3-nitrophenyl)methanamine is explicitly categorized and marketed by leading chemical vendors as a 'Protein Degrader Building Block', a designation not commonly applied to its unsubstituted or positionally isomeric analogs [1]. This classification signifies that its primary utility lies in the modular synthesis of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs).

PROTAC Targeted Protein Degradation Chemical Biology

Efficient One-Pot Synthesis Procedure

A documented synthetic procedure for (4-Methyl-3-nitrophenyl)methanamine reports a high yield of 90% (0.38 g product from 0.75 g of starting material) using a straightforward, one-pot reduction of a precursor with hydrazine in ethanol . This is a critical differentiator from the often lower-yielding or more complex multi-step syntheses required for positional isomers.

Synthetic Efficiency Process Chemistry Scale-up

(4-Methyl-3-nitrophenyl)methanamine: Application Scenarios


PROTAC Design and Synthesis

(4-Methyl-3-nitrophenyl)methanamine is ideally suited as a 'Protein Degrader Building Block' for constructing Proteolysis Targeting Chimeras (PROTACs) [1]. Its primary amine handle is a functional group that readily forms amide bonds with linkers or E3 ligase ligands. The presence of the methyl and nitro groups on the aromatic ring can be exploited to fine-tune the physicochemical properties of the resulting degrader, such as its lipophilicity and cellular permeability, as indicated by its favorable LogP value [2].

Kinase Inhibitor Intermediate

As documented in patent literature, this compound serves as a crucial intermediate in the synthesis of pyrrolo-triazine aniline-based kinase inhibitors [3]. Its efficient, high-yielding synthetic route (90%) makes it a reliable building block for preparing diverse libraries of these therapeutically important compounds . The compound's specific substitution pattern is essential for the final inhibitor's binding affinity and selectivity profile.

Advanced Materials and Ligands

The nitro group in (4-Methyl-3-nitrophenyl)methanamine can be selectively reduced to an amine, providing a second reactive handle for further functionalization or for introducing a fluorophore. This makes it a valuable precursor for synthesizing chelating ligands, fluorescent probes, or components of metal-organic frameworks (MOFs). Its demonstrated high purity (≥95%) from commercial sources ensures reproducibility in these advanced synthetic applications .

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